
N-Methyl-N-octadecyl-3-sulfanylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-octadecyl-3-sulfanylbenzamide is an organic compound with a complex structure that includes a benzamide core, a long octadecyl chain, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-octadecyl-3-sulfanylbenzamide typically involves the reaction of N-methyl-3-sulfanylbenzamide with octadecylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reaction time to achieve consistent product quality. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-octadecyl-3-sulfanylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the benzamide core.
Substitution: The benzamide core can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzamide core.
Scientific Research Applications
N-Methyl-N-octadecyl-3-sulfanylbenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-octadecyl-3-sulfanylbenzamide involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or other reactive species, influencing the compound’s activity. The long octadecyl chain enhances its hydrophobic interactions, which can affect its distribution and efficacy in biological systems. The benzamide core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-octadecylbenzamide: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
N-Methyl-N-octadecyl-3-hydroxybenzamide: Contains a hydroxyl group instead of a sulfanyl group, leading to different biological activities.
N-Methyl-N-octadecyl-3-chlorobenzamide:
Uniqueness
N-Methyl-N-octadecyl-3-sulfanylbenzamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
111983-04-1 |
|---|---|
Molecular Formula |
C26H45NOS |
Molecular Weight |
419.7 g/mol |
IUPAC Name |
N-methyl-N-octadecyl-3-sulfanylbenzamide |
InChI |
InChI=1S/C26H45NOS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27(2)26(28)24-20-19-21-25(29)23-24/h19-21,23,29H,3-18,22H2,1-2H3 |
InChI Key |
FIXNBLVWVDTSBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C(=O)C1=CC(=CC=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


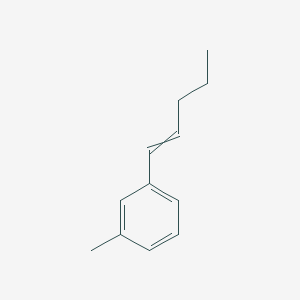
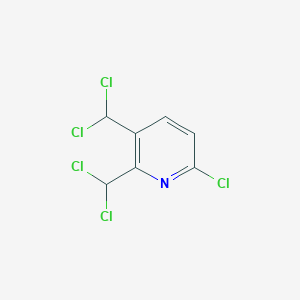
![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)
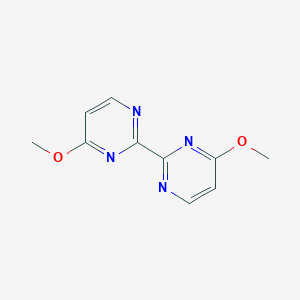
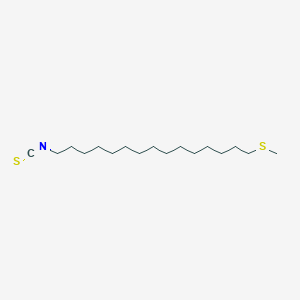
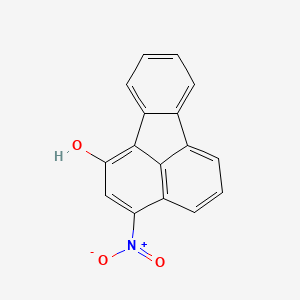


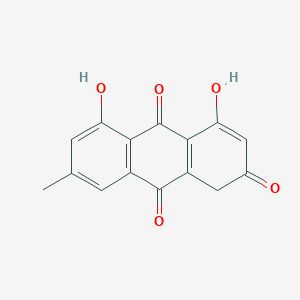
![4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14299982.png)
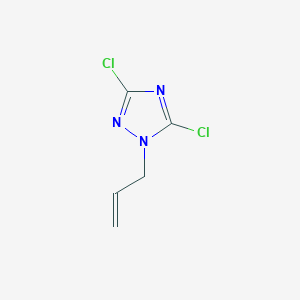
![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)
![Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B14299994.png)

